![molecular formula C20H15N3O3S B5166303 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B5166303.png)
6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one is a complex organic molecule that features a benzoxazinone core linked to a phenylpyrimidine moiety via a sulfanylacetyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Phenylpyrimidine Moiety: This involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, and further functionalization steps.
Linking the Two Moieties: The final step involves the formation of the sulfanylacetyl bridge, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the benzoxazinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one stands out due to its unique combination of a benzoxazinone core and a phenylpyrimidine moiety. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-17(14-6-7-18-16(8-14)23-19(25)10-26-18)11-27-20-9-15(21-12-22-20)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUWTSSSKSNBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5166220.png)
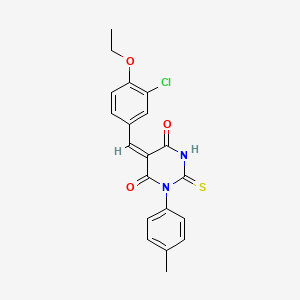
![methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5166226.png)
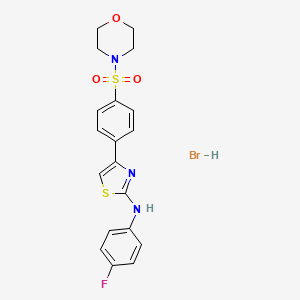
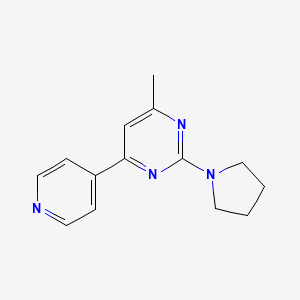
![1-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5166243.png)
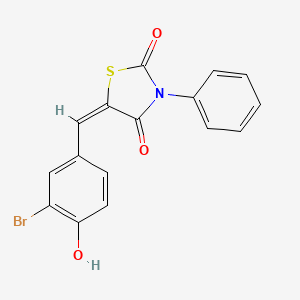
![1-cyclopentyl-N-[3-fluoro-5-(trifluoromethyl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5166260.png)
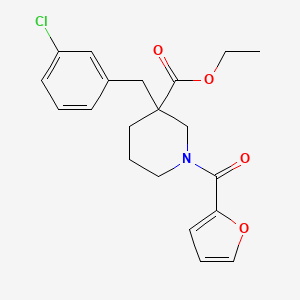
![(4Z)-2-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5166271.png)
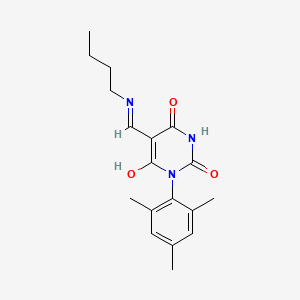

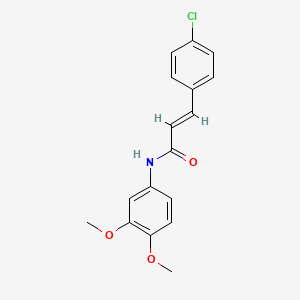
![2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B5166300.png)
